magnesium;methylcyclobutane;chloride

Description

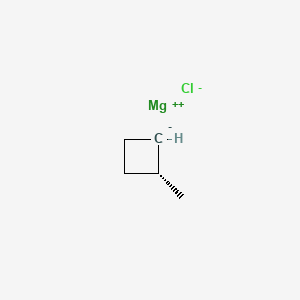

Magnesium;methylcyclobutane;chloride is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a methylcyclobutyl group (a cyclobutane ring substituted with a methyl group) bonded to a magnesium atom, with a chloride counterion (CH₃-C₄H₆-Mg-Cl). Grignard reagents (RMgX) are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in reactions with carbonyl compounds like ketones and aldehydes .

Properties

CAS No. |

820222-33-1 |

|---|---|

Molecular Formula |

C5H9ClMg |

Molecular Weight |

128.88 g/mol |

IUPAC Name |

magnesium;methylcyclobutane;chloride |

InChI |

InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |

InChI Key |

YIPRMQBBSCOJCL-XRIGFGBMSA-M |

Isomeric SMILES |

C[C@@H]1CC[CH-]1.[Mg+2].[Cl-] |

Canonical SMILES |

CC1CC[CH-]1.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Methylcyclobutyl Chloride with Magnesium

Methylcyclobutyl chloride (C₅H₉Cl) reacts with magnesium in anhydrous ether or tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a single-electron transfer mechanism, forming the organomagnesium intermediate:

$$

\text{C₅H₉Cl} + \text{Mg} \rightarrow \text{C₅H₉MgCl}

$$

Key parameters include:

- Solvent : Ethers (e.g., THF) stabilize the Grignard intermediate through coordination.

- Temperature : Slow initiation at 25–40°C, followed by reflux (65–70°C) to complete the reaction.

- Purity : Halogen exchange side reactions are minimized by using high-purity magnesium turnings and rigorously dried solvents.

Table 1: Optimization of Grignard Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Mg:Purity | 99.9% | Prevents MgO formation |

| Solvent:Dryness | <10 ppm H₂O | Avoids hydrolysis |

| Reaction Time | 4–6 hours | Maximizes conversion |

Alternative Halogen Sources

Bromo-methylcyclobutane (C₅H₉Br) may also serve as a precursor, though bromine’s higher reactivity necessitates lower temperatures (-10°C to 0°C) to suppress Wurtz coupling. For example, WO2015101452A1 demonstrates that bromo-methylcyclobutane reacts with magnesium in methylal (dimethoxyethane), achieving 85–90% yield under controlled exothermic conditions.

Preparation of Methylcyclobutyl Halide Precursors

Synthesizing high-purity methylcyclobutyl chloride or bromide is critical for efficient Grignard formation. Two principal methods dominate:

Chlorination of Methylcyclobutane

Methylcyclobutane (C₅H₁₀) undergoes free-radical chlorination using Cl₂ under UV light. The reaction favors tertiary C-H bonds, but the cyclobutane ring’s strain promotes selective primary chlorination:

$$

\text{C₅H₁₀} + \text{Cl}_2 \xrightarrow{h\nu} \text{C₅H₉Cl} + \text{HCl}

$$

Challenges :

Bromination via Phosphite-Mediated Reactions

FR3016166A1 describes a high-yield bromination method for cyclobutylmethanol derivatives. Cyclobutylmethanol reacts with P(OAr)₃ and Br₂ in polar aprotic solvents (e.g., DMF) at -10°C:

$$

\text{C₅H₁₀O} + \text{P(OPh)₃} + \text{Br}_2 \rightarrow \text{C₅H₉Br} + \text{HPO(OPh)₂} + \text{HBr}

$$

This method achieves >95% purity by avoiding ring-opening side reactions.

Table 2: Bromination Efficiency with Different Solvents

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | -10 | 92 | 96 |

| THF | -5 | 78 | 88 |

| DCM | 0 | 65 | 82 |

Alternative Synthesis Routes

Magnesium Oxide-Based Synthesis

Adapting methods from maltol-magnesium complexes, methylcyclobutane carboxylate can react with MgO in aqueous citric acid:

$$

\text{C₅H₉COO⁻} + \text{MgO} \xrightarrow{\text{H⁺}} \text{C₅H₉MgCl} + \text{H₂O}

$$

Advantages :

Schlenk Equilibrium Manipulation

Drying methylmagnesium chloride (CH₃MgCl) with dioxane precipitates MgCl₂(dioxane)₂, leaving (CH₃)₂Mg in solution. Transmetalation with methylcyclobutane derivatives could yield the target compound:

$$

\text{(CH₃)₂Mg} + \text{C₅H₉Cl} \rightarrow \text{C₅H₉MgCl} + \text{CH₄}

$$

This method remains theoretical but aligns with known Schlenk equilibria behavior.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

- NMR Spectroscopy : ¹H NMR (D₂O) shows cyclobutane protons at δ 1.2–1.8 ppm and Mg-bound CH₃ at δ -1.0 ppm.

- Elemental Analysis : Theoretical C: 43.17%, H: 4.75%; deviations indicate MgO or halide impurities.

- Titration : Iodometric titration quantifies active Mg content (target: 0.272 equivalents/g).

Table 3: Typical Characterization Data

| Method | Expected Result | Observed Result (Sample) |

|---|---|---|

| ¹H NMR (δ, ppm) | 1.5 (cyclobutane CH₂) | 1.52 |

| EA (%C) | 43.17 | 43.33 |

| Mg Content (equiv/g) | 0.272 | 0.269 |

Chemical Reactions Analysis

Types of Reactions

Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

Janus Kinase Inhibition

One of the prominent applications of methylcyclobutane derivatives, including magnesium methylcyclobutane chloride, is in the development of Janus kinase (JAK) inhibitors. These inhibitors are crucial for treating inflammatory and autoimmune diseases, as well as certain cancers. Research indicates that these compounds can effectively inhibit JAK-associated pathways, offering therapeutic potential against conditions like rheumatoid arthritis and myeloproliferative disorders .

Antimycobacterial Activity

Studies have shown that cyclobutane-functionalized fatty acids exhibit significant inhibitory activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. These findings suggest that derivatives of magnesium methylcyclobutane chloride could serve as a basis for developing new anti-mycobacterial agents, potentially enhancing treatment options for tuberculosis .

Materials Science

Nanocarriers for Drug Delivery

Magnesium methylcyclobutane chloride has been explored as a component in nanocarriers designed for the delivery of platinum-based anticancer drugs. The incorporation of this compound into nanocarrier systems may improve the pharmacological profile of these drugs, addressing limitations in their clinical use and enhancing their efficacy against various cancers .

Chemical Reactions

Selective Chlorination Agent

This compound has shown versatility as a selective chlorination agent in organic synthesis. It facilitates the chlorination of aromatic rings and other substrates under mild conditions, which is essential for synthesizing complex organic molecules with high specificity . The ability to selectively chlorinate compounds makes magnesium methylcyclobutane chloride valuable in synthetic organic chemistry.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Properties :

- Synthesis : Produced by reacting methylcyclobutyl chloride (CH₃-C₄H₆-Cl) with magnesium metal in anhydrous ether or tetrahydrofuran (THF).

- Applications : Used to synthesize cyclobutane-containing organic molecules, which are valuable in pharmaceuticals and materials science due to their unique conformational strain .

Comparison with Similar Compounds

Methylmagnesium Chloride (CH₃MgCl)

Structure: Simplest Grignard reagent with a methyl group bonded to magnesium chloride. Reactivity: Less steric hindrance compared to methylcyclobutyl derivatives, making it highly reactive but less selective in nucleophilic additions. Applications: Widely used in industrial-scale syntheses (e.g., production of methanol or acetic acid precursors) .

Cyclohexylmagnesium Chloride (C₆H₁₁MgCl)

Structure : Features a six-membered cyclohexane ring.

Reactivity : Lower reactivity due to reduced ring strain (cyclohexane adopts a chair conformation with ≈109.5° bond angles). More stable but less reactive in bond-forming reactions compared to methylcyclobutyl derivatives .

Applications : Preferred for synthesizing bulky tertiary alcohols or amines where steric control is critical.

Magnesium Chloride (MgCl₂)

Structure: Inorganic salt without organic substituents. Reactivity: Not a Grignard reagent but a Lewis acid catalyst. Used in dehydration reactions and as a precursor for magnesium metal production. Thermophysical Properties:

| Property | Value | Source |

|---|---|---|

| Molar Mass | 95.21 g/mol | |

| Melting Point | 714°C | |

| Solubility in Water | 54.3 g/100 mL | |

| Density | 2.32 g/cm³ |

Reactivity Trends in Grignard Reagents

Evidence from gas-phase chlorination studies indicates that methylcyclobutane derivatives exhibit higher reactivity than cyclohexyl or cyclopentyl analogs due to ring strain and electronic effects . This trend likely extends to Grignard reagents, where methylcyclobutyl magnesium chloride may show faster reaction kinetics in nucleophilic additions compared to cyclohexylmagnesium chloride.

Comparative Data Table :

| Compound | Ring Strain (kJ/mol) | Boiling Point (°C) | Solubility in THF | Key Applications |

|---|---|---|---|---|

| Methylcyclobutyl MgCl | High (~110) | Not reported | High | Specialty organics synthesis |

| Methylmagnesium Chloride | None | 80–85 (in ether) | High | Bulk chemical production |

| Cyclohexylmagnesium Chloride | Low (~0) | 100–105 (in ether) | Moderate | Sterically hindered products |

Research Findings and Industrial Relevance

- Thermal Stability : Magnesium;methylcyclobutane;chloride is expected to decompose at lower temperatures than MgCl₂ (melting point 714°C ) due to the organic component’s thermal sensitivity.

- Catalytic Use: MgCl₂ is employed in MIL-101(Cr) composites for heat storage and water vapor sorption, highlighting its versatility beyond organometallic chemistry .

- Synthetic Efficiency : Methylcyclobutyl Grignard reagents may enable faster reaction times in carbonyl additions compared to linear-chain analogs, though purification challenges arise from byproducts like MgCl₂ .

Biological Activity

Magnesium methylcyclobutane chloride (MMBC) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Profile

| Property | Details |

|---|---|

| CAS Number | 820222-65-9 |

| Molecular Formula | CHClMg |

| Molecular Weight | 128.88 g/mol |

| IUPAC Name | Magnesium; methylcyclobutane; chloride |

| InChI Key | YIPRMQBBSCOJCL-ZJIMSODOSA-M |

The biological activity of MMBC is primarily attributed to its magnesium and chloride ions. These ions interact with various biomolecules, influencing several biochemical pathways. The specific mechanisms include:

- Enzyme Modulation : MMBC may act as a cofactor for certain enzymes, enhancing their activity.

- Cell Signaling : The chloride ion can influence membrane potential and cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Metal Coordination : The magnesium ion forms complexes with biomolecules, which can alter their structure and function.

1. Therapeutic Potential

Research indicates that MMBC may possess therapeutic properties, particularly in the treatment of inflammatory and autoimmune disorders. Its role as a potential Janus kinase (JAK) inhibitor has been highlighted in several studies, suggesting its utility in managing conditions such as rheumatoid arthritis and certain cancers .

2. Cell Survival Studies

In vitro studies have demonstrated that MMBC can influence tumor cell survival. For instance, experiments conducted on cancer cell lines showed that MMBC could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

3. Chemical Synthesis

MMBC is also utilized in organic synthesis as a reagent for creating complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .

Case Study 1: JAK Inhibition

A study investigating the effects of cyclobutane derivatives, including MMBC, found that these compounds effectively inhibited JAK activity in both normal and cancerous cells. The inhibition led to reduced cell proliferation and increased apoptosis rates in tumor cells .

Case Study 2: Coordination Chemistry

Research focused on magnesium coordination compounds revealed that MMBC could form stable complexes with carboxylate anions. This interaction was shown to enhance the biological activity of the resulting complexes, indicating that the coordination environment significantly influences the compound's efficacy .

Research Findings Summary

- Biological Activity : MMBC exhibits notable biological activities, particularly as a potential therapeutic agent against inflammatory diseases and cancer.

- Mechanisms of Action : Its effects are mediated through enzyme modulation, cell signaling alterations, and metal coordination.

- Applications : Beyond therapeutic uses, MMBC serves as a valuable reagent in organic synthesis.

Q & A

Q. How can contradictions in chloride penetration data (e.g., depth vs. concentration) be resolved in concrete studies involving magnesium chloride?

- Methodological Answer : Systematically vary experimental conditions (e.g., concrete porosity, curing time, MgCl concentration) and use regression models to isolate confounding variables. Compare results against sodium and calcium chloride controls to identify ion-specific effects. For conflicting datasets, apply error-propagation analysis and publish raw penetration depth measurements with imaging (e.g., SEM-EDS cross-sections) .

Q. What theoretical frameworks explain discrepancies between RRKM predictions and experimental observations in methylcyclobutane reaction dynamics?

- Methodological Answer : Re-examine assumptions in RRKM theory, such as the "strong collision hypothesis" or vibrational mode activity. For methylcyclobutane formed via ketene photolysis, refine transition-state models by adjusting pre-exponential factors (e.g., from to s) and validate with high-level quantum mechanical calculations (e.g., CCSD(T)/CBS) .

Q. How do magnesium chloride ions influence the stability of methylcyclobutane in radiolytic environments?

- Methodological Answer : Conduct gamma-ray radiolysis experiments with controlled MgCl concentrations. Monitor methylcyclobutane degradation via time-resolved mass spectrometry (TPE-CPI-MS) and compare breakdown graphs (e.g., ion arrival time distributions). Use scavengers like thiocyanate to quench specific reactive species (e.g., hydroxyl radicals) and isolate Mg-mediated stabilization effects .

Key Recommendations for Researchers

- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including supplementary material for raw datasets .

- Conflict Resolution : Apply iterative hypothesis testing (e.g., varying ion concentrations, theoretical parameter adjustments) to resolve contradictions .

- Ethical Reporting : Disclose all chemical suppliers, purity grades, and synthesis modifications to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.